molecular formula C15H19BO3 B14783128 4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde

4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde

Cat. No.: B14783128
M. Wt: 258.12 g/mol
InChI Key: DTGFPQPPPFUQBC-UHFFFAOYSA-N
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Description

4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde is an organic compound with the molecular formula C13H17BO3. It is a derivative of benzaldehyde, featuring a boronic ester group. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde typically involves the reaction of 4-bromobenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronic ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde is unique due to the presence of both the boronic ester and aldehyde groups, which allow it to participate in a wide range of chemical reactions. Its structure enables it to serve as a versatile intermediate in organic synthesis, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C15H19BO3

Molecular Weight

258.12 g/mol

IUPAC Name

4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde

InChI

InChI=1S/C15H19BO3/c1-14(2)15(3,4)19-16(18-14)10-9-12-5-7-13(11-17)8-6-12/h5-11H,1-4H3

InChI Key

DTGFPQPPPFUQBC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)C=O

Origin of Product

United States

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